molecular formula C22H23N5O4 B11614407 N-[(furan-2-yl)methyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(furan-2-yl)methyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11614407
M. Wt: 421.4 g/mol
InChI Key: UANGGHOKKCEYBZ-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a tricyclic core with fused triazole, furan, and methoxypropyl substituents. The furan-methyl and methoxypropyl groups enhance lipophilicity, a trait commonly exploited in agrochemicals and pharmaceuticals for membrane permeability . Crystallographic tools like SHELX and ORTEP-3 are critical for resolving such intricate structures .

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H23N5O4/c1-14-6-3-8-27-19(14)25-20-17(22(27)29)12-16(18(23)26(20)9-5-10-30-2)21(28)24-13-15-7-4-11-31-15/h3-4,6-8,11-12,23H,5,9-10,13H2,1-2H3,(H,24,28)

InChI Key

UANGGHOKKCEYBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

The synthesis of N-[(furan-2-yl)methyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the furan ring and the triazatricyclo structure. One common synthetic route involves the condensation of furan-2-carbaldehyde with appropriate amines and subsequent cyclization reactions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: Reduction reactions can modify the imino and oxo groups.

    Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(furan-2-yl)methyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The furan ring and triazatricyclo structure play crucial roles in its binding affinity and specificity . Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

The compound shares functional groups with several pesticidal agents:

  • Furmecyclox (N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide) : Both contain a furan ring and methoxy group, but furmecyclox lacks the tricyclic triaza core. It is used as a fungicide, suggesting the target compound may exhibit similar antifungal activity .
  • Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) : Features a tetrahydrofuran moiety and amide linkage. The absence of a triazole system in cyprofuram may reduce its binding versatility compared to the target compound .

Heterocyclic Pharmaceuticals

Compounds with azabicyclic cores, such as (6R,7R)-7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (), share structural complexity but differ in ring systems (e.g., thiadiazole vs. triazole).

Similarity Analysis Using Chemoinformatics

  • 2D vs. 3D Similarity: The compound’s planar tricyclic system may yield high 2D similarity to flat heterocycles (e.g., triazoles), while 3D similarity metrics could highlight conformational differences with non-planar analogues (e.g., tetrahydrofuran derivatives) .
  • Tanimoto Coefficient: Binary fingerprint analysis (e.g., presence/absence of furan, triazole) would indicate moderate similarity to agrochemicals like furmecyclox (Tanimoto ≈ 0.4–0.6), but lower similarity to non-heterocyclic amides .

Data Table: Key Features of Comparable Compounds

Compound Name Core Structure Functional Groups Molecular Weight (Da) Potential Use
Target Compound Tricyclo[8.4.0.0³,⁸] Furan, triazole, methoxypropyl ~450 (estimated) Agrochemical/Pharma
Furmecyclox Furan-carboxamide Furan, methoxy, cyclohexyl 281.34 Fungicide
Cyprofuram Tetrahydrofuran-amide Chlorophenyl, cyclopropane 310.77 Fungicide
(6R,7R)-7-Amino... () Azabicyclo[4.2.0] Thiadiazole, carboxylic acid 397.45 Antibacterial

Research Findings and Implications

  • Synthesis : The compound’s triazole and furan motifs align with click-chemistry approaches described for triazole-containing agrochemicals (), though its tricyclic core may require advanced cyclization strategies .
  • However, the imino and oxo groups could confer unique reactivity, such as protease inhibition .
  • Crystallography : Tools like SHELXL and WinGX are essential for resolving its tricyclic conformation, which likely influences binding pocket interactions .

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